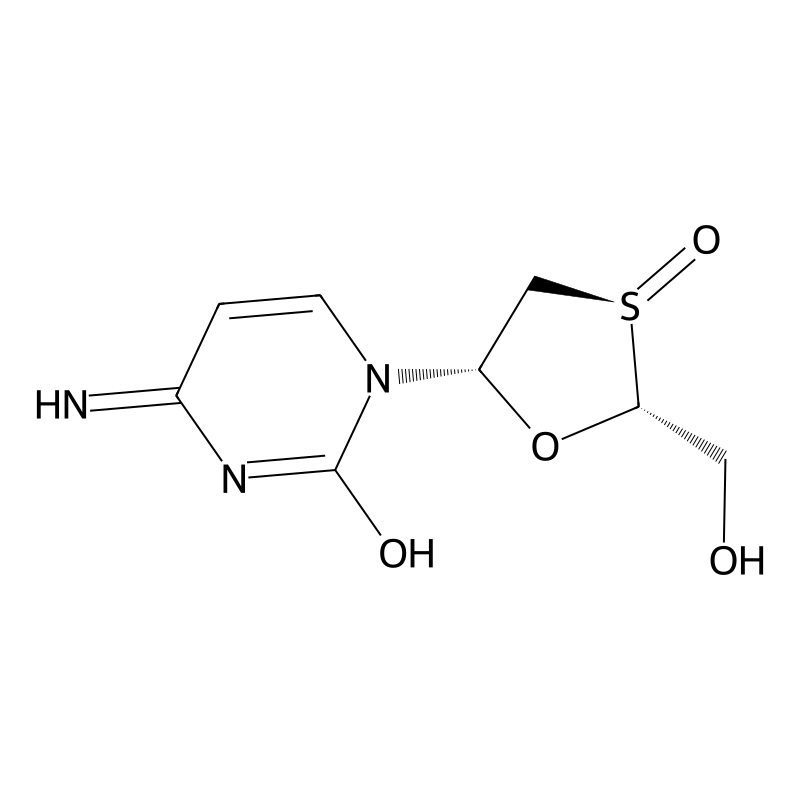

(R)-lamivudine sulfoxide

Content Navigation

Undefined lamivudine sulfoxide mixtures cause overlapping HPLC peaks and failed system suitability due to co-elution of Impurity G. (R)-Lamivudine sulfoxide (EP Impurity H) is the high-purity, single-diastereomer reference standard that eliminates this issue.

- Accurately identify Impurity H at RRT ~0.37 for EP/USP monograph compliance.

- Validate stability-indicating methods and achieve compliant mass balance in forced degradation studies.

- Quantify ~5.2% trans-sulfoxide urinary metabolite without diastereomeric interference in LC-MS/MS.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Purity

Package Size

(R)-lamivudine sulfoxide (CAS 160552-54-5), officially designated in pharmacopeias as Lamivudine EP Impurity H, is the specific (R)-diastereomer of the oxidized degradation product and primary human metabolite of the antiretroviral drug lamivudine. In pharmaceutical procurement, it is utilized exclusively as a high-purity Pharmaceutical Analytical Impurity (PAI) reference standard [1]. Its primary utility lies in validating stability-indicating high-performance liquid chromatography (HPLC) methods, ensuring compliance with ICH Q3A/Q3B guidelines for impurity profiling, and quantifying the specific trans-sulfoxide metabolic fraction excreted during pharmacokinetic studies [2].

Procurement Fit

Procuring a generic or undefined 'lamivudine sulfoxide' mixture—which inherently contains both the (R)-sulfoxide (Impurity H) and (S)-sulfoxide (Impurity G) diastereomers—is unacceptable for regulatory quality control [1]. Because these two diastereomers exhibit distinct relative retention times (RRTs) on reverse-phase stationary phases, a mixed standard prevents accurate peak assignment and relative response factor (RRF) calibration [2]. Using a generic mixture leads to overlapping peaks, failed system suitability tests (SST) under European Pharmacopoeia (EP) or USP monograph conditions, and non-compliant mass balance calculations during forced degradation studies.

Substitution Risk

Diastereomeric Resolution in Monograph HPLC

Under standard European Pharmacopoeia (EP) gradient HPLC conditions for lamivudine analysis, (R)-lamivudine sulfoxide (Impurity H) must be distinctly resolved from closely eluting degradants. Data indicates that Impurity H elutes at a relative retention time (RRT) of approximately 0.37, which is distinct from Impurity C (RRT ~0.39) and Impurity A (RRT ~0.35) [1]. A generic sulfoxide mixture fails to provide the sharp, singular peak required to prove baseline resolution between these closely eluting critical pairs.

| Evidence Dimension | Relative Retention Time (RRT) in EP HPLC Method |

| Target Compound Data | (R)-lamivudine sulfoxide (Impurity H) elutes at RRT ~0.37 |

| Comparator Or Baseline | Generic sulfoxide mix / Impurity C (RRT ~0.39) |

| Quantified Difference | ~0.02 RRT shift requiring specific diastereomeric standards for peak identification |

| Conditions | Reverse-phase gradient HPLC per EP monograph standards |

Procurement of the exact (R)-diastereomer is mandatory to pass system suitability resolution criteria and accurately map impurity profiles in API batch release.

Metabolite Tracking by LC-MS/MS

Lamivudine is primarily excreted unchanged, but approximately 5.2% ± 1.4% of an oral dose is metabolized by hepatic pathways into a trans-sulfoxide metabolite and excreted in the urine[1]. When conducting clinical or preclinical ADME studies, bioanalytical LC-MS/MS assays require the exact stereoisomer standard to quantify this specific metabolic fraction [2]. Using the precise (R)-lamivudine sulfoxide standard ensures that matrix effects and recovery rates can be accurately calibrated for the specific metabolite, avoiding the split-peak integration errors caused by racemic sulfoxide mixtures.

| Evidence Dimension | Bioanalytical Quantification Accuracy |

| Target Compound Data | Single sharp LC-MS/MS peak for the 5.2% urinary trans-sulfoxide metabolite |

| Comparator Or Baseline | Racemic lamivudine sulfoxide (causes split peaks and integration errors) |

| Quantified Difference | Elimination of diastereomeric split-peak variance in PK calibration curves |

| Conditions | LC-MS/MS analysis of urine/plasma biological matrices |

Bioanalytical labs must procure the exact stereoisomer to build valid calibration curves for regulatory-compliant pharmacokinetic submissions.

Oxidative Forced Degradation Tracking

During forced degradation testing (e.g., 50°C, 3-month accelerated stability samples or peroxide oxidation), lamivudine degrades into multiple specific impurities [1]. Tracking the exact accumulation of (R)-lamivudine sulfoxide allows formulators to determine the specific oxidative degradation kinetics of the API. Unlike total degradation tracking, using the specific Impurity H standard allows for precise mass balance calculations, ensuring that the isolated degradation product (molecular weight 245.26 g/mol) is accurately quantified against the parent API without interference from the (S)-sulfoxide pathway [2].

| Evidence Dimension | Degradation Pathway Mass Balance |

| Target Compound Data | Precise quantification of the (R)-oxidative pathway |

| Comparator Or Baseline | Total non-specific degradation tracking |

| Quantified Difference | Enables exact molar mass balance calculation for the specific 245.26 g/mol degradant |

| Conditions | 50°C / 3-month accelerated stability and forced oxidative stress testing |

Formulators need this exact standard to prove to regulators that their HPLC method is truly stability-indicating for specific diastereomeric degradation pathways.

API and Finished Dosage QC Release Testing

Procured as a critical system suitability standard to identify Impurity H at its specific relative retention time (RRT ~0.37) during routine HPLC batch release of lamivudine API and formulated tablets, ensuring compliance with EP/USP monographs [1].

Preclinical and Clinical Pharmacokinetic Studies

Utilized as a highly specific analytical reference standard in LC-MS/MS bioanalytical assays to accurately quantify the ~5.2% trans-sulfoxide metabolite fraction excreted in human or animal urine and plasma, avoiding diastereomeric interference [2].

ICH-Compliant Forced Degradation Studies

Employed to validate stability-indicating methods during the formulation development of lamivudine combination therapies, proving that the analytical method can resolve the specific (R)-oxidative degradant from the parent API under accelerated (e.g., 50°C/3-month) conditions [3].

Application Selection Matrix

References

- [1] British Pharmacopoeia Commission. British Pharmacopoeia 2022, Volume III: Monographs for Formulated Preparations.

- [2] Li, Y., et al. (2020). Preclinical Pharmacokinetics of Lamivudine and Its Interaction with Schisandra chinensis Extract in Rats. ACS Omega, 5(4), 1834-1841.

- [3] Rao, R. N., et al. (2010). Identification, isolation, and characterization of potential degradation products in a triple combination lamivudine, zidovudine, and nevirapine tablet. Journal of Pharmaceutical and Biomedical Analysis.

XLogP3

Exact Mass

Appearance

Storage

Wikipedia

Explore Compound Types

O4Si-4